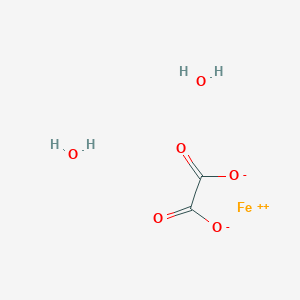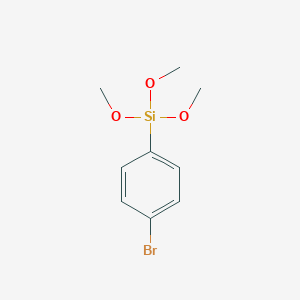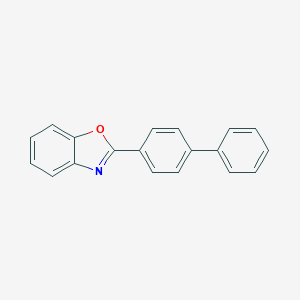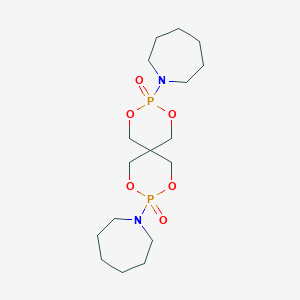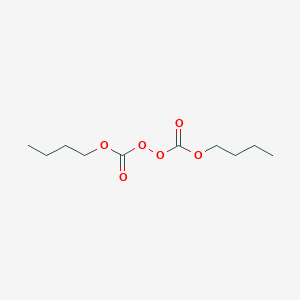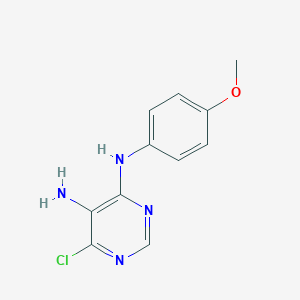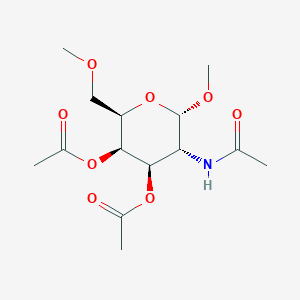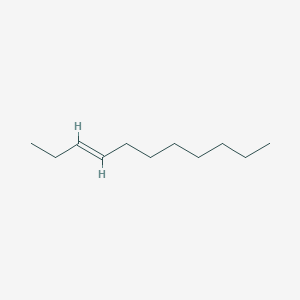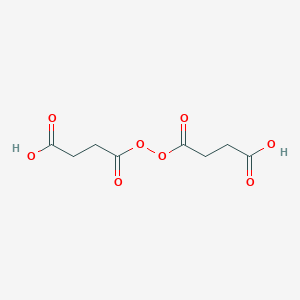
alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-3,6-di-O-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-3,6-di-O-methyl- is a chemical compound that is commonly referred to as Me-α-GalNAc. It is a derivative of N-acetylgalactosamine, which is a monosaccharide that is commonly found in the glycoproteins and glycolipids of many organisms. Me-α-GalNAc has been the subject of extensive scientific research due to its potential applications in various fields, including biotechnology, medicine, and materials science.
Wirkmechanismus
Me-α-GalNAc is known to interact with various proteins in the body, including lectins and antibodies. The compound can bind to the carbohydrate-binding sites of these proteins, which can affect their function and activity. Me-α-GalNAc has also been shown to inhibit the activity of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates.
Biochemische Und Physiologische Effekte
Me-α-GalNAc has been shown to have various biochemical and physiological effects in the body. The compound has been shown to affect the activity of various enzymes and proteins, which can have downstream effects on various cellular processes. Me-α-GalNAc has also been shown to affect the immune system, by modulating the activity of immune cells and affecting the production of antibodies.
Vorteile Und Einschränkungen Für Laborexperimente
Me-α-GalNAc has several advantages for use in lab experiments. The compound is readily available and can be synthesized using a variety of methods. Me-α-GalNAc is also stable and can be stored for long periods of time. However, there are also some limitations to using Me-α-GalNAc in lab experiments. The compound can be difficult to purify, and its interactions with proteins can be complex and difficult to study.
Zukünftige Richtungen
There are several future directions for research involving Me-α-GalNAc. One area of research is the development of new methods for synthesizing the compound, which could improve its availability and purity. Another area of research is the investigation of the compound's potential applications in medicine, particularly in the development of new therapies for cancer and viral infections. Additionally, research is needed to better understand the complex interactions between Me-α-GalNAc and proteins in the body, which could lead to the development of new drugs and therapeutic agents.
Synthesemethoden
Me-α-GalNAc can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. Chemical synthesis involves the use of chemical reactions to produce the compound, while enzymatic methods involve the use of enzymes to catalyze the synthesis of the compound. One of the most commonly used methods for synthesizing Me-α-GalNAc is the chemical synthesis method, which involves the use of protected N-acetylgalactosamine and methyl α-D-galactopyranoside as starting materials.
Wissenschaftliche Forschungsanwendungen
Me-α-GalNAc has been widely studied for its potential applications in various scientific fields. In biotechnology, Me-α-GalNAc has been used as a substrate for the synthesis of glycopeptides and glycoproteins. In medicine, Me-α-GalNAc has been investigated for its potential use in the treatment of various diseases, including cancer and viral infections. In materials science, Me-α-GalNAc has been used as a building block for the synthesis of functional materials, such as hydrogels and nanoparticles.
Eigenschaften
CAS-Nummer |
17296-04-7 |
|---|---|
Produktname |
alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-3,6-di-O-methyl- |
Molekularformel |
C11H21NO6 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
N-[(2S,3R,4R,5R,6R)-5-hydroxy-2,4-dimethoxy-6-(methoxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C11H21NO6/c1-6(13)12-8-10(16-3)9(14)7(5-15-2)18-11(8)17-4/h7-11,14H,5H2,1-4H3,(H,12,13)/t7-,8-,9+,10-,11+/m1/s1 |
InChI-Schlüssel |
NPPARDFVQATQFG-NZFPMDFQSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)COC)O)OC |
SMILES |
CC(=O)NC1C(C(C(OC1OC)COC)O)OC |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OC)COC)O)OC |
Synonyme |
Methyl 2-(acetylamino)-2-deoxy-3-O,6-O-dimethyl-α-D-galactopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



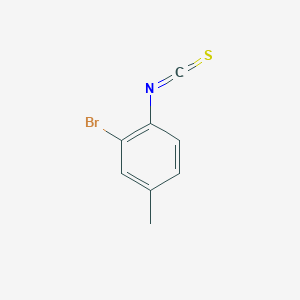
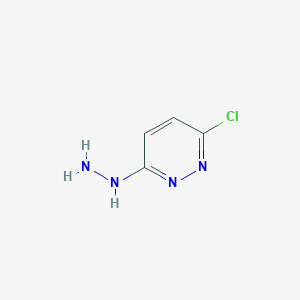
![2-[(2-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B91100.png)
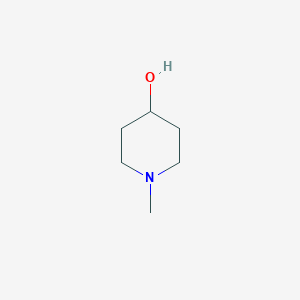
![Dibenzo[a,j]coronene](/img/structure/B91102.png)
